Chemoselective Cleavage: tert-Butyl β-Keto Ester vs. Methyl β-Keto Ester
Intermolecular competition experiments demonstrate that β-keto(tert-butyl esters) can be selectively cleaved in the presence of β-keto(methyl esters) without affecting the methyl ester . This chemoselectivity is critical for multi-step synthetic sequences requiring differential deprotection.
| Evidence Dimension | Chemoselective ester cleavage |
|---|---|
| Target Compound Data | tert-Butyl β-keto ester: selectively cleaved |
| Comparator Or Baseline | Methyl β-keto ester: remains intact |
| Quantified Difference | Chemoselective (exact yields not specified in abstract) |
| Conditions | Intermolecular competition experiments (Thieme 2008) |
Why This Matters
Enables orthogonal deprotection strategies in complex syntheses, preventing unwanted side reactions that would occur with less hindered esters.
